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molecular formula C11H12O2 B8614491 Phenol, 4-(1-methylethenyl)-, acetate CAS No. 2759-56-0

Phenol, 4-(1-methylethenyl)-, acetate

Cat. No. B8614491
M. Wt: 176.21 g/mol
InChI Key: OAQWJXQXSCVMSC-UHFFFAOYSA-N
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Patent
US04544704

Procedure details

An 88.0 gram portion of the hydrolyzed p-isopropenylphenyl acetate and styrene copolymer and 600 grams of chloroform were added to a reactor and maintained under a nitrogen atmosphere with stirring. The transparent viscous solution was coold to 0° C., then 34.96 grams of cyanogen bromide (0.30 mole) was added. Thirteen minutes (780 s) later, 34.96 grams of triethylamine (0.33 mole) was added to the reactor over a 31 minute (1860 s) period and so as to maintain the reaction temperature at -1° to 2° C. After completion of triethylamine addition, the reactor was maintained at 2° to 5° C. for an additional 30 minutes (1800 s), followed by addition of 1000 milliliters of chilled water to the reactor. After 15 minutes (900 s), the water and chloroform plus product layers were separated. The chloroform plus product layer was washed with 500 milliliters 5 percent aqueous hydrochloric acid and then dried over anhydrous sodium sulfate. Filtration provided a dry chloroform solution of cyanate of hydrolyzed p-isopropenylphenyl acetate and styrene copolymer. Infrared spectrophotometric analysis confirmed the product structure as indicated by the disappearance of phenolic hydroxyl group absorbance of the appearance of cyanate group absorbance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
34.96 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
34.96 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:13])=[CH2:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[N:22]#CBr>O.C(N(CC)CC)C.C(Cl)(Cl)Cl>[O-:4][C:5]#[N:22].[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:13])=[CH2:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
600 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
34.96 g
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
34.96 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
was coold to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain the reaction temperature at -1° to 2° C
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was maintained at 2° to 5° C. for an additional 30 minutes (1800 s)
Duration
1800 s
CUSTOM
Type
CUSTOM
Details
the water and chloroform plus product layers were separated
WASH
Type
WASH
Details
The chloroform plus product layer was washed with 500 milliliters 5 percent aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
900 s
Name
Type
product
Smiles
[O-]C#N
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
Name
Type
product
Smiles
C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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